Methyl 6-bromo-1-(sec-butyl)-1H-indole-4-carboxylate
Description
Methyl 6-bromo-1-(sec-butyl)-1H-indole-4-carboxylate is a substituted indole derivative characterized by three key structural features:
- Methyl ester at position 4 of the indole ring.
- Bromo substituent at position 4.
- sec-Butyl group at position 1, conferring steric bulk and lipophilicity.
Molecular Formula: C₁₄H₁₆BrNO₂ (inferred from ). CAS Number: 1346576-37-1 (). Molecular Weight: ~284.16 g/mol (calculated based on formula).
This compound is of interest in medicinal chemistry and materials science due to the indole scaffold's prevalence in bioactive molecules. Its bromine atom at position 6 enables further functionalization via cross-coupling reactions .
Properties
IUPAC Name |
methyl 6-bromo-1-butan-2-ylindole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-4-9(2)16-6-5-11-12(14(17)18-3)7-10(15)8-13(11)16/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSMPKFKNDUBAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=CC2=C(C=C(C=C21)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701154861 | |
| Record name | 1H-Indole-4-carboxylic acid, 6-bromo-1-(1-methylpropyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701154861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346576-37-1 | |
| Record name | 1H-Indole-4-carboxylic acid, 6-bromo-1-(1-methylpropyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346576-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-4-carboxylic acid, 6-bromo-1-(1-methylpropyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701154861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-1-(sec-butyl)-1H-indole-4-carboxylate typically involves several steps:
Alkylation: The sec-butyl group can be introduced at the 1st position via a Friedel-Crafts alkylation reaction using sec-butyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Esterification: The carboxyl group at the 4th position can be esterified using methanol and a strong acid catalyst such as sulfuric acid (H2SO4) to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-1-(sec-butyl)-1H-indole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The sec-butyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products
Substitution: Formation of 6-azido or 6-thio derivatives.
Reduction: Formation of 4-hydroxymethyl derivatives.
Oxidation: Formation of sec-butyl ketone or carboxylic acid derivatives.
Scientific Research Applications
Methyl 6-bromo-1-(sec-butyl)-1H-indole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-1-(sec-butyl)-1H-indole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the sec-butyl group can influence the compound’s binding affinity and specificity. The methyl ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with molecular targets.
Comparison with Similar Compounds
Positional Isomers and Bromine Substitution
Key Observations :
Alkyl Group Variations at Position 1
Key Observations :
- sec-Butyl (target compound) provides a balance of lipophilicity and steric hindrance compared to isopropyl (smaller) or tert-butyl (bulkier). This influences solubility and binding interactions in biological systems .
Functional Group Modifications
Ester Group Variations
Key Observations :
Molecular Weight and Solubility
- The target compound’s molecular weight (~284.16 g/mol) is higher than analogs like Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate (255.07 g/mol, ), impacting solubility and bioavailability.
Biological Activity
Methyl 6-bromo-1-(sec-butyl)-1H-indole-4-carboxylate (M6B) is a brominated indole derivative that has garnered attention in scientific research due to its unique chemical properties and potential biological activities. This article explores the compound's biological activity, including its mechanisms, applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula C₁₄H₁₆BrNO₂. Its structure features:
- A bromine atom at the 6-position.
- A sec-butyl group at the 1-position.
- A carboxylate ester functional group at the 4-position.
This unique arrangement contributes to its reactivity and potential biological activity, including antimicrobial and anticancer properties .
Biological Activities
Research indicates that M6B exhibits notable biological activities, particularly in the following areas:
Antimicrobial Activity
M6B has shown promising results in inhibiting various microbial strains. Studies have linked it to antimicrobial effects against bacteria and fungi, suggesting its potential use in pharmaceutical applications.
Anticancer Potential
M6B has been evaluated for its anticancer properties, particularly in breast cancer cells (e.g., MDA-MB-231). Preliminary studies indicate that it may induce apoptosis and inhibit cell proliferation. For instance, certain derivatives of indole compounds have demonstrated effective inhibition of microtubule assembly, leading to apoptosis in cancer cells .
The mechanism of action for M6B is not fully understood; however, its structural components suggest several pathways:
- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, which is critical for cell division.
- Apoptosis Induction : M6B may trigger intrinsic apoptotic pathways by activating caspases and altering mitochondrial membrane potential .
Comparative Analysis
To better understand M6B's biological activity, a comparison with structurally similar compounds is valuable. The table below summarizes some comparable compounds and their notable features:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 6-Bromoindole | C₈H₇BrN | Simpler structure; used in various syntheses |
| Methyl 6-bromoindole-3-carboxylate | C₁₀H₈BrNO₂ | Contains a carboxylic acid functionality |
| 5-Bromo-N,N-dimethyltryptamine | C₁₂H₁₄BrN₂ | Exhibits psychoactive properties |
| 5-Bromoindole-3-acetic acid | C₉H₈BrNO₂ | Involved in biochemical pathways |
The uniqueness of M6B lies in its specific substitution pattern and functional groups, which may confer distinct biological activities compared to these similar compounds.
Case Studies
A recent study explored the synthesis and biological evaluation of various indole derivatives, including M6B. The results indicated significant anticancer activity against breast cancer cell lines with an IC50 value suggesting effective inhibition of cell growth at low concentrations .
Another investigation highlighted the role of brominated indoles in enhancing lipophilicity, potentially improving their interaction with biological targets. This property may enhance the compound's efficacy as a therapeutic agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing Methyl 6-bromo-1-(sec-butyl)-1H-indole-4-carboxylate, and how is regioselectivity ensured during functionalization?
- Methodological Answer: The synthesis of indole derivatives typically involves sequential functionalization. For example, bromination at the 6-position can be achieved via electrophilic substitution, while the sec-butyl group at N1 is introduced through alkylation using sec-butyl halides under basic conditions. The methyl ester at C4 is often installed via esterification of a pre-formed carboxylic acid intermediate. Regioselectivity is ensured by optimizing reaction conditions (e.g., temperature, catalysts) and protecting group strategies. Structural confirmation relies on techniques like / NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer: Key techniques include:
- NMR Spectroscopy : NMR identifies substituent environments (e.g., sec-butyl’s splitting pattern and bromo/ester group effects on aromatic protons). NMR confirms carbonyl (C=O) and quaternary carbon signals.
- HRMS : Validates molecular weight and isotopic patterns (e.g., bromine’s / doublet).
- Infrared (IR) Spectroscopy : Confirms ester C=O stretching (~1700 cm).
Cross-validation with synthetic intermediates is critical to resolve ambiguities .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation risks.
- Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental release.
Refer to Safety Data Sheets (SDS) for emergency measures (e.g., rinsing protocols for spills) .
Advanced Research Questions
Q. How can researchers address discrepancies in X-ray crystallographic data during structural determination of this compound?
- Methodological Answer: Challenges like twinning or weak diffraction require robust refinement strategies. Programs like SHELXL are widely used for small-molecule refinement, employing tools such as TWIN/BASF commands to model twinning. Validation metrics (R-factors, electron density maps) must align with IUCr standards. For ambiguous cases, complementary techniques (e.g., NMR or computational modeling) resolve conflicts .
Q. What experimental strategies resolve conflicting bioactivity data for indole derivatives under varying assay conditions?
- Methodological Answer: Bioactivity discrepancies may arise from assay-specific factors (e.g., solvent polarity, pH). To address this:
- Control Experiments : Use standardized positive/negative controls.
- Dose-Response Curves : Establish IC values across multiple assays.
- Structural-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., bromo’s electron-withdrawing nature) with activity trends.
Literature analogs (e.g., Methyl 6-bromoindole-3-acetate) provide comparative benchmarks .
Q. How can reaction yields be optimized for low-yielding steps in the synthesis of this compound?
- Methodological Answer:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-couplings) improve efficiency.
- Purification : Gradient silica gel chromatography (e.g., 0–15% MeOH in CHCl) enhances separation of polar byproducts.
- Reagent Alternatives : Use sec-butyl triflate for improved alkylation kinetics.
Monitor reaction progress via TLC or LC-MS to identify bottlenecks .
Q. What approaches mitigate solubility challenges during crystallography or bioassays for hydrophobic indole derivatives?
- Methodological Answer:
- Co-solvent Systems : Use DMSO-water or THF-water mixtures for assays.
- Crystallization Optimization : Screen solvent combinations (e.g., hexane/ethyl acetate) or employ vapor diffusion.
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyls) temporarily via protecting groups.
Stability under these conditions should be verified via NMR or HPLC .
Q. How does the stability of this compound vary under acidic, basic, or oxidative conditions?
- Methodological Answer:
- Acidic/Base Stability : Perform stress tests (e.g., 1M HCl/NaOH at 25–60°C) and monitor degradation via HPLC.
- Oxidative Resistance : Expose to HO or O and track byproduct formation.
- Storage Recommendations : Store at –20°C under inert atmosphere (N) to prolong shelf life.
Instability in specific conditions may necessitate reformulation or modified synthetic routes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
